(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzo[d]thiazole derivative with a prop-2-yn-1-yl group and a methoxy group attached to the benzene ring. It also has a benzylsulfonyl group and a butanamide group. Benzo[d]thiazole derivatives are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has various functional groups attached to it, including a benzylsulfonyl group, a butanamide group, a methoxy group, and a prop-2-yn-1-yl group .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, the prop-2-yn-1-yl group might undergo addition reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the prop-2-yn-1-yl group might increase its reactivity .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound, while not directly mentioned, relates closely to the family of benzenesulfonamide derivatives explored for their potential in medical applications. Notably, the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown promise. These compounds have been identified for their useful properties as photosensitizers in photodynamic therapy (PDT), especially due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. This suggests a potential for similar compounds in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant and Antitumor Activity
Additionally, research on heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the structure of interest, has revealed significant anticonvulsant activities. Certain synthesized compounds have shown protection against picrotoxin-induced convulsions, highlighting the potential for neurological disorder treatments (Farag et al., 2012). Furthermore, studies on substituted indazole derivatives, including N-[6-indazolyl]arylsulfonamides, have demonstrated notable antiproliferative and apoptotic activities against human tumor cell lines, suggesting applications in cancer therapeutics (Abbassi et al., 2014).
Chemical Sensing and Cellular Viability Indicators
Research into the development of chemical sensors, such as the synthesis of a highly water-soluble disulfonated tetrazolium salt, indicates potential applications of similar compounds in biological assays. These salts act as chromogenic indicators for NADH and cell viability, offering tools for biochemical research and medical diagnostics (Ishiyama et al., 1997).
Antiproliferative Effects in Cancer Therapy
The synthesis of novel thiazolidine-2,4-dione derivatives with substituted aromatic sulfonyl chlorides has shown potent antiproliferative effects against various human carcinoma cell lines. This underscores the therapeutic potential of sulfonyl-containing compounds in oncology (Chandrappa et al., 2008).
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
Compounds incorporating benzothiazole groups, like the one of interest, have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, showing potent inhibitory activity. Such compounds offer a promising avenue for the treatment of type 2 diabetes by modulating blood glucose levels (Nitta et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzylsulfonyl-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-3-13-24-19-12-11-18(28-2)15-20(19)29-22(24)23-21(25)10-7-14-30(26,27)16-17-8-5-4-6-9-17/h1,4-6,8-9,11-12,15H,7,10,13-14,16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBOXXVTMHIJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.